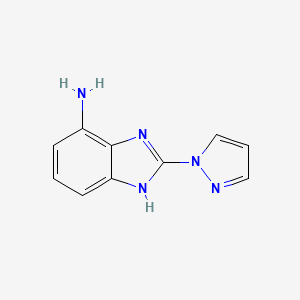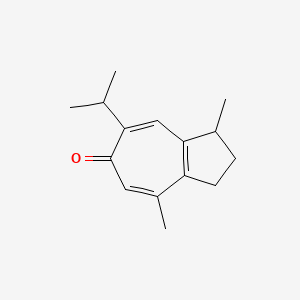![molecular formula C10H10Cl2OS B12102221 3-[(2,5-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B12102221.png)
3-[(2,5-Dichlorophenyl)sulfanyl]butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,5-Dichlorophenyl)sulfanyl]butan-2-one is an organic compound with the molecular formula C10H10Cl2OS. It is characterized by the presence of a butanone backbone substituted with a 2,5-dichlorophenyl group and a sulfanyl group. This compound is primarily used for research purposes and has various applications in the fields of chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dichlorophenyl)sulfanyl]butan-2-one typically involves the reaction of 2,5-dichlorothiophenol with a suitable butanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,5-Dichlorophenyl)sulfanyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorinated phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-[(2,5-Dichlorophenyl)sulfanyl]butan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(2,5-Dichlorophenyl)sulfanyl]butan-2-one involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s chlorinated phenyl ring may also participate in hydrophobic interactions with biological membranes, affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,5-Dichlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one: Shares the 2,5-dichlorophenyl group but has a different core structure.
[(2,5-Dichlorophenyl)sulfanyl]acetic acid: Contains the same sulfanyl and chlorinated phenyl groups but differs in the acetic acid backbone.
Uniqueness
3-[(2,5-Dichlorophenyl)sulfanyl]butan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C10H10Cl2OS |
|---|---|
Poids moléculaire |
249.16 g/mol |
Nom IUPAC |
3-(2,5-dichlorophenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H10Cl2OS/c1-6(13)7(2)14-10-5-8(11)3-4-9(10)12/h3-5,7H,1-2H3 |
Clé InChI |
IIMHMOLRGQJPEL-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C)SC1=C(C=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B12102164.png)

![tert-butyl N-[6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate](/img/structure/B12102177.png)


![5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12102192.png)

![1,9-Ethanobenzo[i]quinolizin-14-one, dodecahydro-8a-hydroxy-11-methyl-, (1S,8aR,9S,11R,12aS)-](/img/structure/B12102199.png)

![6,8-Dihydroxy-8-methyl-1,5-dimethylidene-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one](/img/structure/B12102224.png)

